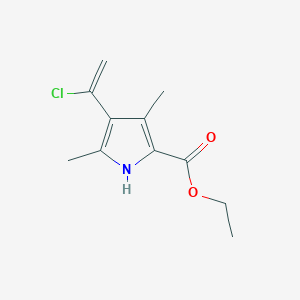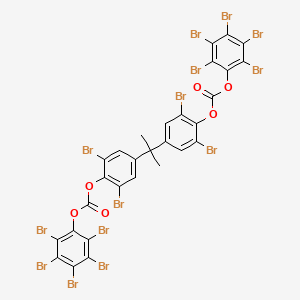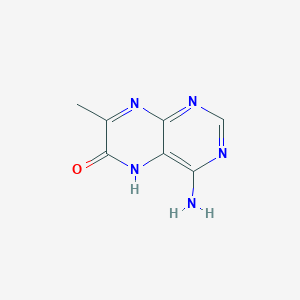
Platinum, tris(triphenylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Platinum, tris(triphenylphosphine)- can be synthesized by reducing platinum(II) triphenylphosphine complexes with alcoholic potassium hydroxide or hydrazine . Another method involves treating tetrakis(triphenylphosphine)platinum(0) with hot ethanol . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
While specific industrial production methods for Platinum, tris(triphenylphosphine)- are not widely documented, the synthesis methods used in laboratories can be scaled up for industrial production. This would involve the use of larger reactors and more efficient purification techniques to obtain the desired product in higher yields.
化学反应分析
Types of Reactions
Platinum, tris(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form platinum(II) derivatives.
Substitution: Reacts with mineral acids to form hydride complexes.
Addition: Reacts with carbon dioxide to form carbonato-complexes.
Common Reagents and Conditions
Oxidation: Oxygen is used as the oxidizing agent.
Substitution: Mineral acids such as hydrochloric acid are used.
Addition: Carbon dioxide is used under controlled conditions.
Major Products Formed
Oxidation: Platinum(II) derivatives such as cis-PtCl₂(PPh₃)₂.
Substitution: Hydride complexes such as trans-PtCl(H)(PPh₃)₂.
Addition: Carbonato-complexes such as (Ph₃P)₂PtCO₃.
科学研究应用
Platinum, tris(triphenylphosphine)- has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Platinum, tris(triphenylphosphine)- involves its ability to form stable complexes with various ligands. This allows it to participate in a variety of chemical reactions, including oxidation, substitution, and addition .
相似化合物的比较
Platinum, tris(triphenylphosphine)- can be compared with other similar compounds such as:
Tetrakis(triphenylphosphine)platinum(0): Contains four triphenylphosphine ligands and is used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): Similar structure but contains palladium instead of platinum.
Tetrakis(triphenylphosphine)nickel(0): Contains nickel and is used in different catalytic processes.
The uniqueness of Platinum, tris(triphenylphosphine)- lies in its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
13517-35-6 |
|---|---|
分子式 |
C54H45P3Pt |
分子量 |
981.9 g/mol |
IUPAC 名称 |
platinum;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Pt/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
InChI 键 |
USDYNYGJOWWFKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















